molecular formula C14H18O2 B147530 Pterosin B CAS No. 34175-96-7

Pterosin B

Katalognummer: B147530
CAS-Nummer: 34175-96-7
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: SJNCSXMTBXDZQA-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pterosin B is a naturally occurring sesquiterpenoid compound found in various fern species, particularly in the bracken fern (Pteridium aquilinum). It has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is known for its anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in both medicinal and chemical research .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Alzheimer's Disease (AD) Research

Recent studies have highlighted Pterosin B's potential in treating Alzheimer's disease. In a study involving APP/PS1 transgenic mice and LPS-induced BV-2 cells, this compound was shown to improve cognitive dysfunction by modulating microglia polarization and inhibiting the Klf5/Parp14 pathway. This suggests that PB could serve as a therapeutic agent for AD by enhancing neuroprotection and reducing inflammation in the brain .

Enzyme Inhibition

This compound has also been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are critical in the pathogenesis of Alzheimer's disease. The compound demonstrated IC50 values of 29.6 µM for BACE1, 16.2 µM for acetylcholinesterase (AChE), and 48.1 µM for butyrylcholinesterase (BChE). Molecular docking simulations indicated that PB binds to the active sites of these enzymes, suggesting its potential as a therapeutic agent against cognitive decline associated with AD .

Cardioprotective Effects

Cardiomyocyte Hypertrophy

This compound has shown promise in mitigating cardiomyocyte hypertrophy induced by angiotensin II (Ang II). In vitro studies revealed that PB reduced the activation of key signaling pathways involved in cardiac hypertrophy, including the PKC-ERK-NF-κB pathway. It effectively decreased intracellular reactive oxygen species (ROS) levels, which are critical mediators of hypertrophic signaling .

Table: Summary of Cardioprotective Effects of this compound

Study FocusFindings
Ang II-Induced HypertrophyReduced expression of hypertrophy-related genes (ANP, BNP, NFATc1) at concentrations as low as 50 μM .
ROS RegulationMaintained ROS levels similar to control groups despite Ang II stimulation .
Enzyme InhibitionNoncompetitive inhibition of BACE1 and mixed-type inhibition of AChE .

Anti-Inflammatory Properties

Chondrocyte Hypertrophy and Osteoarthritis

In studies focused on osteoarthritis, this compound prevented chondrocyte hypertrophy by activating the CRTC/CREB pathway, leading to increased expression of lubricin (Prg4), which is essential for cartilage health. This suggests that PB could be beneficial in treating osteoarthritis by maintaining cartilage integrity and preventing degeneration .

Environmental Impact

Degradation Studies

Research has also investigated the environmental fate of this compound, indicating that it degrades rapidly in acid forest soils without accumulating in microbial communities. This property highlights its potential as an environmental indicator for past presence of carcinogenic compounds like ptaquiloside .

Wirkmechanismus

Target of Action

Pterosin B, a compound found in the bracken fern (Pteridium aquilinum), primarily targets the Salt-Inducible Kinase 3 (Sik3) . Sik3 is a signaling molecule that plays a crucial role in various biological processes, including the regulation of articular cartilage homeostasis .

Mode of Action

This compound acts as an inhibitor of the Sik3 signaling pathway . Upon the stimulation of hypertrophic cardiomyocytes by angiotensin II (Ang II), this compound attenuates the activation and expression of major receptors, including the Ang II type 1 receptor and a receptor for advanced glycation end products . This is achieved by inhibiting the phosphorylation of PKC-ERK-NF-κB pathway signaling molecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PKC-ERK-NF-κB pathway . By inhibiting the phosphorylation of this pathway’s signaling molecules, this compound reduces the hypertrophy-related gene expression, cell size, and protein synthesis . Additionally, it regulates the expression levels of NAD(P)H oxidase 2/4, thereby reducing excessive intracellular reactive oxygen species, which are critical mediators for cardiac hypertrophy upon Ang II exposure .

Result of Action

The primary result of this compound’s action is the prevention of chondrocyte hypertrophy and osteoarthritis . By inhibiting Sik3, this compound reduces the hypertrophy-related gene expression, cell size, and protein synthesis . It also attenuates the activation and expression of major receptors upon Ang II stimulation . These actions collectively contribute to the prevention of chondrocyte hypertrophy and osteoarthritis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pterosin B can be synthesized through several methods. One common approach involves the hydrolysis of ptaquiloside, a carcinogenic compound found in bracken ferns, to yield this compound. This process typically involves acidic or alkaline hydrolysis followed by purification steps .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in ferns. extraction from plant material remains a viable method. The extraction process involves harvesting the ferns, followed by solvent extraction and purification to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pterosin B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifizierung seiner Struktur und die Verbesserung seiner biologischen Aktivität.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die eine verstärkte oder veränderte biologische Aktivität aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Diese Verbindungen teilen eine ähnliche Grundstruktur, unterscheiden sich jedoch in ihren funktionellen Gruppen, was zu Variationen in ihrer biologischen Aktivität führt .

Ähnliche Verbindungen:

Einzigartigkeit von Pterosin B: this compound zeichnet sich durch sein breites Spektrum an biologischen Aktivitäten und seinen potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten aus. Seine Fähigkeit, mehrere molekulare Signalwege zu modulieren, macht es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung .

Biologische Aktivität

Pterosin B is a naturally occurring compound derived from the bracken fern (Pteridium aquilinum), known for its diverse biological activities. This article explores the biological effects of this compound, particularly its therapeutic potential in various diseases, including osteoarthritis, cardiac hypertrophy, and Alzheimer's disease. The findings are supported by recent research studies and data tables summarizing key results.

1. Osteoarthritis Prevention

Recent studies have demonstrated that this compound plays a significant role in preventing chondrocyte hypertrophy and osteoarthritis. It has been shown to inhibit the activity of SIK3 (Salt-Inducible Kinase 3), which is crucial for maintaining cartilage homeostasis. In a study involving mice, this compound treatment resulted in:

  • Decreased chondrocyte hypertrophy : Analysis revealed a reduction in the area of Col10-positive regions in metatarsal cartilage organ cultures treated with this compound.
  • Increased expression of lubricin : this compound elevated Prg4 expression, which encodes lubricin, through the CRTC/CREB signaling pathway .

Table 1: Effects of this compound on Chondrocytes

ParameterControl GroupThis compound Group
Area of Col10-positive regionHighLow
Prg4 ExpressionBaselineElevated
SIK3 Protein LevelsNormalDecreased

2. Cardiomyocyte Protection

This compound has also been investigated for its protective effects against cardiac hypertrophy induced by angiotensin II (Ang II). The compound demonstrated the following effects:

  • Reduction of reactive oxygen species (ROS) : this compound maintained ROS levels similar to control cells, while Ang II treatment increased ROS levels by approximately 15%.
  • Inhibition of hypertrophic signaling pathways : It attenuated the activation of Ang II type 1 receptor (AT1R) and reduced HMGB1 secretion, thus interrupting downstream signaling pathways associated with cardiac hypertrophy .

Table 2: Impact of this compound on Cardiac Hypertrophy

ParameterAng II GroupThis compound Group
ROS LevelsIncreasedNormal
NOX2 ExpressionIncreasedDecreased
AT1R ActivationHighLow

3. Neuroprotective Effects

In addition to its effects on cartilage and cardiac tissues, this compound has shown promise in neuroprotection. It acts as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in Alzheimer’s disease. Key findings include:

  • Inhibition Potency : this compound exhibited IC50 values of 29.6 µM for BACE1, 16.2 µM for acetylcholinesterase (AChE), and 48.1 µM for butyrylcholinesterase (BChE).
  • Blood-brain barrier permeability : The compound demonstrated effective permeability across the blood-brain barrier (BBB), suggesting potential therapeutic applications in neurodegenerative diseases .

Table 3: Inhibitory Effects of this compound on Enzymes Related to Alzheimer’s Disease

EnzymeIC50 (µM)
BACE129.6
Acetylcholinesterase (AChE)16.2
Butyrylcholinesterase (BChE)48.1

Eigenschaften

IUPAC Name

(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNCSXMTBXDZQA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955715
Record name 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34175-96-7
Record name Pterosin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34175-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pterosin B
Reactant of Route 2
Pterosin B
Reactant of Route 3
Pterosin B
Reactant of Route 4
Reactant of Route 4
Pterosin B
Reactant of Route 5
Pterosin B
Reactant of Route 6
Pterosin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.